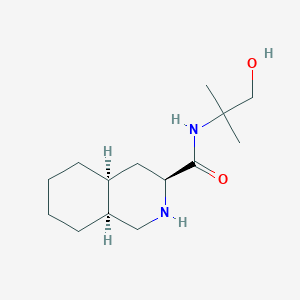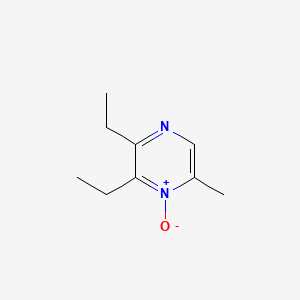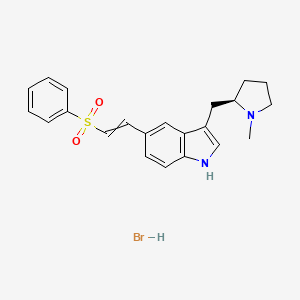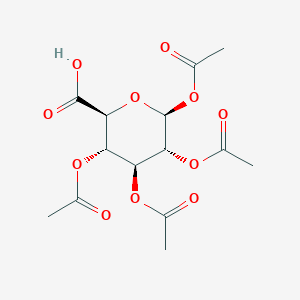![molecular formula C₁₇H₁₈ClN₃O₇ B1140308 (2R,3R,4R,5R)-2-(乙酰氧甲基)-5-(4-氯-7H-吡咯并[2,3-d]嘧啶-7-基)四氢呋喃-3,4-二乙酸酯 CAS No. 16754-79-3](/img/structure/B1140308.png)
(2R,3R,4R,5R)-2-(乙酰氧甲基)-5-(4-氯-7H-吡咯并[2,3-d]嘧啶-7-基)四氢呋喃-3,4-二乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule featuring a tetrahydrofuran ring substituted with acetoxymethyl and a pyrrolo[2,3-d]pyrimidinyl group
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features allow it to interact with viral enzymes and cancer cell targets, inhibiting their function and proliferation.
Industry
In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.
作用机制
Target of Action
The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .
Mode of Action
The compound, also known as 7-deaza-2′-methyladenosine (7DMA), interacts with RdRp, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of RdRp affects the viral replication pathway, leading to a decrease in the production of new viral particles . This can have downstream effects on the spread of the virus within the host organism .
Pharmacokinetics
The compound is soluble in dichloromethane , which suggests it may have good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of viral genome replication, which leads to a decrease in the production of new viral particles . On a cellular level, this can prevent the spread of the virus, potentially limiting the severity of the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with RdRp . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Acetoxymethyl Group: This step often involves the protection of hydroxyl groups followed by acetylation using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Pyrrolo[2,3-d]pyrimidinyl Group: This step can be achieved through nucleophilic substitution reactions where the pyrrolo[2,3-d]pyrimidinyl moiety is introduced using appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidinyl group, potentially converting it to more saturated derivatives.
Substitution: The chloro group in the pyrrolo[2,3-d]pyrimidinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated pyrrolo[2,3-d]pyrimidinyl derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidinyl compounds.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4R,5R)-2-(Methoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The unique feature of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is its acetoxymethyl group, which can undergo hydrolysis to release acetic acid and a hydroxymethyl group. This property can be exploited in prodrug design, where the compound is converted into its active form in vivo.
Conclusion
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate: is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for the development of new synthetic methodologies, biochemical probes, and therapeutic agents.
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O7/c1-8(22)25-6-12-13(26-9(2)23)14(27-10(3)24)17(28-12)21-5-4-11-15(18)19-7-20-16(11)21/h4-5,7,12-14,17H,6H2,1-3H3/t12-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFXHMDLADHFU-VMUDFCTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
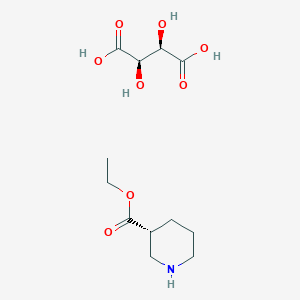
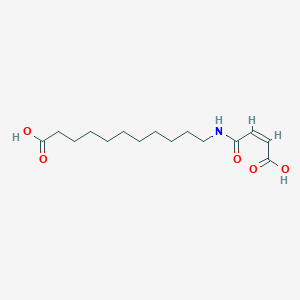

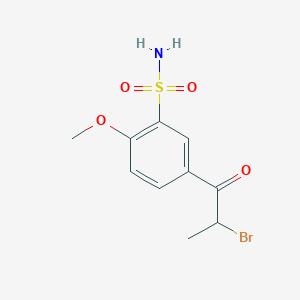
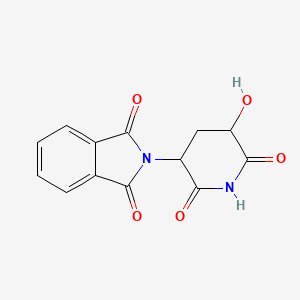
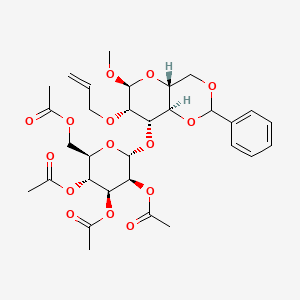
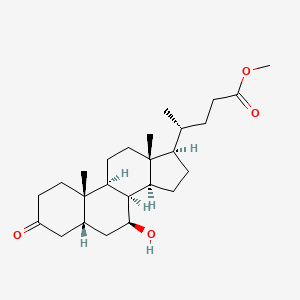
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
